N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide
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Overview
Description
N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide is an organic compound that belongs to the class of acetamides. This compound features a tetrahydronaphthalene core substituted with a dichlorophenyl group and an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorobenzaldehyde and 1-tetralone.
Formation of Intermediate: The 3,4-dichlorobenzaldehyde undergoes a condensation reaction with 1-tetralone in the presence of a base to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the corresponding alcohol.
Acetylation: The alcohol is acetylated using acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-[(1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide: can be compared with other acetamide derivatives and tetrahydronaphthalene compounds.
Similar Compounds: N-(4-chlorophenyl)-acetamide, N-(3,4-dichlorophenyl)-acetamide, and N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Uniqueness
Structural Features: The unique combination of a tetrahydronaphthalene core with a dichlorophenyl group and an acetamide moiety.
Biological Activity: Potentially distinct biological activities due to its specific structure.
Properties
Molecular Formula |
C18H17Cl2NO |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
N-[(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C18H17Cl2NO/c1-11(22)21-18-9-7-13(14-4-2-3-5-15(14)18)12-6-8-16(19)17(20)10-12/h2-6,8,10,13,18H,7,9H2,1H3,(H,21,22)/t13-,18+/m0/s1 |
InChI Key |
YIQKGDBXOASLSF-SCLBCKFNSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)NC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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